molecular formula C17H21NO2S B281044 N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide

N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B281044
M. Wt: 303.4 g/mol
InChI Key: IWFVPKMRLCIMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide, also known as sulfaethidole, is a sulfonamide antibiotic that was first synthesized in 1938. It has been used in the treatment of various bacterial infections, including urinary tract infections, wound infections, and respiratory tract infections.

Mechanism of Action

N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide works by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is an essential component for the growth and survival of bacteria. By inhibiting this enzyme, N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide prevents the bacteria from synthesizing folic acid, leading to their death.
Biochemical and Physiological Effects:
N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have minimal toxicity to human cells. However, it can cause allergic reactions in some individuals. In addition, prolonged use of sulfonamide antibiotics can lead to the development of antibiotic resistance in bacteria.

Advantages and Limitations for Lab Experiments

N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide is a commonly used antibiotic in laboratory experiments due to its broad-spectrum activity against bacteria. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, such as the development of antibiotic-resistant strains of bacteria.

Future Directions

There are several areas of future research that could be explored with regards to N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide. One area of interest is the development of new analogs of the compound with improved antibacterial activity and reduced toxicity. Another area of research could be the investigation of the potential use of N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide in combination with other antibiotics to enhance their effectiveness against bacterial infections. Finally, further studies could be conducted to better understand the mechanisms of antibiotic resistance in bacteria and how they can be overcome.

Synthesis Methods

The synthesis of N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide involves the reaction between 3-methylbenzenesulfonyl chloride and diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a solvent such as ethanol.

Scientific Research Applications

N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, it has been used in the treatment of other bacterial infections, such as chlamydia and gonorrhea.

properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-ethyl-2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-5-18(16-8-6-7-13(2)12-16)21(19,20)17-10-9-14(3)11-15(17)4/h6-12H,5H2,1-4H3

InChI Key

IWFVPKMRLCIMJZ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=C(C=C2)C)C

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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